molecular formula C14H15NO3S B13451738 N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B13451738
M. Wt: 277.34 g/mol
InChI Key: JKKUIIMTTCGGBQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4-methyl-2-oxo-benzene-1-sulfonamide, while reduction of the sulfonamide group may produce 4-hydroxy-2-methylphenylamine.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylacetophenone: This compound shares the hydroxy and methyl substitutions on the benzene ring but lacks the sulfonamide group.

    N-(4-hydroxy-2-methylphenyl)acetamide: Similar in structure but with an acetamide group instead of a sulfonamide group.

Uniqueness

N-(4-hydroxy-2-methylphenyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both the hydroxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H15NO3S/c1-10-3-6-13(7-4-10)19(17,18)15-14-8-5-12(16)9-11(14)2/h3-9,15-16H,1-2H3

InChI Key

JKKUIIMTTCGGBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)O)C

Origin of Product

United States

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